1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a naphthyridine ring, and a difluorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring and the difluorophenyl group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Structure-Activity Relationships
Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. The most effective derivatives feature a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position. The compounds exhibit enhanced in vitro antibacterial potency and in vivo efficacy when the 1-substituent is either p-fluorophenyl or o,p-difluorophenyl, and the 7-substituent is a 3-amino-1-pyrrolidinyl group (Chu et al., 1986).
Synthesis and Antimicrobial Properties
Chiral Linear Carboxamides
A new group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage has been synthesized. These compounds exhibit antimicrobial properties and were tested for their effectiveness against various microbes (Khalifa et al., 2016).
Novel Synthesis Approaches
Chelate Synthesis
A novel and efficient approach to the synthesis of the 1,6-naphthyridine system has been developed using "chelate methodology" from specific intermediates. This method involves the formation of chelate complexes with boron, leading to the generation of 5-trifluoromethyl1,6-naphthyridine-(1H)-4-ones, indicating a versatile synthesis strategy for related compounds (Vasil’ev et al., 1994).
Polyamide Synthesis and Properties
Fluorinated Polyimides
Novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been synthesized. These polyimides are characterized by solubility in various organic solvents, excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for advanced material applications (Chung & Hsiao, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(3,4-difluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-7-9-17-22(32)18(24(33)29-15-5-3-2-4-6-15)12-30(23(17)27-14)13-21(31)28-16-8-10-19(25)20(26)11-16/h2-12H,13H2,1H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWNEHSWFINMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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